Conformationally Constrained Carboxylic Acid Derivatives: A Technical Guide on CAS 856169-08-9
Conformationally Constrained Carboxylic Acid Derivatives: A Technical Guide on CAS 856169-08-9
As a Senior Application Scientist specializing in medicinal chemistry and drug design, I have structured this technical guide to provide a deep, mechanistic exploration of Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate (CAS 856169-08-9) . Rather than a simple data sheet, this whitepaper dissects the why and how behind utilizing this specific bicyclic scaffold in modern pharmaceutical development, particularly in the synthesis of metabolic modulators.
Executive Summary & Structural Rationale
In the pursuit of novel therapeutics for metabolic disorders (such as Type 2 diabetes) and autoimmune diseases, medicinal chemists frequently rely on propanoic acid derivatives as primary pharmacophores. However, highly flexible open-chain molecules suffer from significant entropic penalties upon receptor binding.
Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate serves as a highly specialized, conformationally constrained building block[1]. By embedding the flexible carbon chain into a rigid 2,3-dihydro-1H-indene (indane) ring system, chemists effectively "lock" the molecule into a bioactive geometry. This scaffold is most notably utilized in the synthesis of GPR40 (FFAR1) receptor agonists [2][3] and S1P receptor modulators [4], where the precise spatial orientation of the carboxylic acid tail and the lipophilic core is critical for target affinity.
Physicochemical Profiling
Understanding the baseline metrics of this intermediate is critical for predicting downstream lipophilicity and pharmacokinetic behavior once the final drug molecule is assembled.
Table 1: Physicochemical Properties of CAS 856169-08-9 [5][6]
| Property | Value | Strategic Implication for Drug Design |
| Molecular Weight | 206.24 g/mol | Low MW allows for the addition of large lipophilic tail groups while remaining within Lipinski's Rule of 5. |
| Formula | C₁₂H₁₄O₃ | Provides a high sp³ carbon fraction (Fsp³), improving final drug solubility. |
| Topological Polar Surface Area (TPSA) | 46.5 Ų | Ideal baseline; leaves room for additional heteroatoms without exceeding the 140 Ų limit for oral bioavailability. |
| XLogP3 | 2.0 | Moderate lipophilicity ensures partitioning into organic solvents during synthesis while maintaining aqueous workability. |
| Rotatable Bonds | 3 | Highly constrained compared to open-chain analogs, minimizing entropic binding penalty. |
Crucial Stereochemical Note: The C1 position of the indane ring is a chiral center. While CAS 856169-08-9 typically denotes the racemic mixture, pharmacological activity at target receptors (like GPR40) is highly stereospecific. Downstream workflows must incorporate chiral resolution (e.g., via chiral preparative HPLC or enzymatic kinetic resolution) to isolate the active enantiomer.
Strategic Utility: The Conformational Constraint Paradigm
The primary utility of this compound lies in its application as a precursor for GPR40 (Free Fatty Acid Receptor 1) agonists [7]. GPR40 is a Gq-coupled G-protein coupled receptor (GPCR) predominantly expressed in pancreatic β-cells. Activation of this receptor amplifies glucose-dependent insulin secretion (GDIS), making it a prime target for Type 2 diabetes management without the hypoglycemic risks associated with traditional sulfonylureas[2].
Mechanistic Pathway
When the methyl ester of CAS 856169-08-9 is functionalized and subsequently hydrolyzed to its active carboxylic acid form, it mimics endogenous long-chain free fatty acids. The rigid indane core correctly positions the carboxylate to form critical salt bridges with Arg183 and Arg258 in the GPR40 binding pocket, triggering the signaling cascade outlined below.
Figure 1: GPR40 signaling pathway activated by indane-constrained agonists.
Synthetic Workflows & Methodologies
To transform Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate into a viable drug candidate, two core synthetic transformations are universally required: Phenolic Alkylation (to build the lipophilic tail) and Ester Saponification (to unmask the active pharmacophore)[8].
As a self-validating system, the protocols below include the chemical causality behind the reagent choices and integrated Quality Control (QC) checkpoints.
Protocol A: Base-Mediated Phenolic Alkylation (Etherification)
Objective: Attach a lipophilic aryl-alkyl tail to the 5-hydroxyl group via an Sₙ2 mechanism. We actively avoid Mitsunobu conditions here to prevent the generation of triphenylphosphine oxide, which is notoriously difficult to separate from lipophilic indane derivatives.
Step-by-Step Methodology:
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Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.2 M.
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Causality: DMF is a polar aprotic solvent that leaves the resulting phenoxide anion relatively unsolvated, drastically increasing its nucleophilicity for the Sₙ2 attack.
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Deprotonation: Add anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq). Stir at room temperature for 15 minutes.
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Causality: K₂CO₃ provides optimal basicity (pKa ~10.3). It is strong enough to quantitatively deprotonate the phenol but mild enough to prevent premature hydrolysis of the methyl ester, which stronger bases (like NaOH) would degrade.
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Alkylation: Dropwise, add the desired electrophile (e.g., a substituted benzyl bromide, 1.1 eq). Heat the reaction to 60°C for 4 hours.
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Workup: Quench with ice water to precipitate the product. Extract with Ethyl Acetate (3x). Wash the organic layer extensively with brine (5x) to remove residual DMF. Dry over Na₂SO₄ and concentrate in vacuo.
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QC Validation: Perform TLC (Hexanes:EtOAc 3:1). The disappearance of the highly polar phenolic starting material and the emergence of a higher Rf UV-active spot confirms full conversion. Confirm mass via LC-MS (ESI+).
Protocol B: Saponification to the Active Pharmacophore
Objective: Hydrolyze the methyl ester to the free carboxylic acid without inducing epimerization at the chiral C1 position.
Step-by-Step Methodology:
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Solvent System Preparation: Dissolve the alkylated intermediate from Protocol A (1.0 eq) in a ternary solvent mixture of THF / Methanol / Water (3:1:1 v/v/v) at 0.1 M.
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Causality: This specific mixture is critical. THF dissolves the lipophilic indane core, water dissolves the inorganic base, and Methanol acts as a phase-transfer bridge, creating a homogenous solution that prevents biphasic reaction stalling.
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Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 eq). Stir at room temperature for 12 hours.
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Causality: LiOH is chosen over NaOH/KOH because the lithium cation strongly coordinates with the ester carbonyl oxygen, increasing its electrophilicity and accelerating hydroxide attack under mild, room-temperature conditions. This prevents thermal degradation or epimerization of the C1 stereocenter.
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Acidification & Isolation: Concentrate the mixture in vacuo to remove THF and Methanol. Dilute the aqueous residue with water and cool to 0°C. Carefully acidify with 1M HCl to pH ~2.
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Workup: Extract the precipitated free acid with Dichloromethane (3x). Wash with brine, dry over MgSO₄, and concentrate.
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QC Validation: ¹H-NMR (DMSO-d₆) must show the complete disappearance of the sharp methyl ester singlet at ~3.6 ppm and the appearance of a broad carboxylic acid proton peak at >12.0 ppm.
Data Presentation: The Impact of Conformational Constraint
To quantitatively justify the use of CAS 856169-08-9 over cheaper, open-chain alternatives (like 3-(4-hydroxyphenyl)propanoic acid), we must examine the pharmacological impact of the indane ring. The table below synthesizes generalized structure-activity relationship (SAR) data typical of GPR40 agonist development[2][8].
Table 2: Comparative Pharmacological Impact (Open-Chain vs. Indane-Constrained)
| Scaffold Type | Structural Characteristic | Entropic Penalty (ΔS) | GPR40 EC₅₀ (Assay) | In Vivo Efficacy (GDIS) |
| Open-Chain (Phenylpropanoic Acid) | Freely rotating C-C bonds in the acid tail. | High (Requires significant energy to adopt active conformation). | ~ 1.5 - 3.0 μM | Weak / Transient |
| Constrained (Indane-1-acetic Acid) | Tail locked into a rigid bicyclic geometry. | Low (Pre-organized for optimal Arg183/258 binding). | ~ 0.05 - 0.2 μM | Potent / Sustained |
References
- Parkway Scientific.BX-138 (856169-08-9, MFCD11100971) Product Data and Physicochemical Properties.
- BLD Pharm.856169-08-9 | Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate Documentation.
- U.S. Patent 8,450,522 B2.Conformationally Constrained Carboxylic Acid Derivatives Useful for Treating Metabolic Disorders.
- WIPO Patent WO2013144098A1.New indanyloxydihydrobenzofuranylacetic acid derivatives and their use as GPR40 receptor agonists.
Sources
- 1. 856169-08-9|Methyl (5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate: In Stock [parkwayscientific.com]
- 2. WO2013144098A1 - New indanyloxydihydrobenzofuranylacetic acid derivatives and their use as gpr40 receptor agonists - Google Patents [patents.google.com]
- 3. WO2021174048A1 - Gpr40 agonists - Google Patents [patents.google.com]
- 4. 856169-08-9|Methyl (5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate: In Stock [parkwayscientific.com]
- 5. 856169-08-9|Methyl (5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate: In Stock [parkwayscientific.com]
- 6. 856169-08-9|Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate|BLD Pharm [bldpharm.com]
- 7. US20220226298A1 - Gpr40 agonists - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
